"Thiazol-4-amine hydrochloride" chemical properties and structure
"Thiazol-4-amine hydrochloride" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazol-4-amine hydrochloride is a heterocyclic amine salt that serves as a valuable building block in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a wide array of biologically active compounds, and the presence of an amine group at the 4-position offers a versatile handle for synthetic modifications. This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of thiazol-4-amine hydrochloride, alongside available spectroscopic data and a discussion of its potential biological relevance.
Chemical Structure and Properties
Thiazol-4-amine hydrochloride is the hydrochloride salt of the parent compound, thiazol-4-amine. The structure consists of a five-membered thiazole ring containing a sulfur atom at position 1 and a nitrogen atom at position 3, with an amino group attached to the carbon at position 4.
IUPAC Name: 1,3-thiazol-4-amine;hydrochloride[1] CAS Number: 59134-95-1[1] Molecular Formula: C₃H₅ClN₂S[1] Molecular Weight: 136.6 g/mol [1]
Physicochemical Properties
A summary of the key physicochemical properties of thiazol-4-amine hydrochloride is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific salt is limited in the literature.
| Property | Value | Source |
| Melting Point | >165 °C (decomposes) | [1] |
| pKa (of thiazol-4-amine) | 3.21 ± 0.10 (Predicted) | |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Appearance | White to off-white solid |
Synthesis of Thiazol-4-amine Hydrochloride
A documented method for the preparation of 4-aminothiazole involves the hydrolysis of a protected precursor, 4-trifluoroacetamidothiazole. The resulting 4-aminothiazole can then be converted to its hydrochloride salt.[2]
Experimental Protocol: Synthesis of 4-Aminothiazole and its Hydrochloride Salt
Step 1: Hydrolysis of 4-Trifluoroacetamidothiazole [2]
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Suspend finely ground 4-trifluoroacetamidothiazole in water.
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Add 50% aqueous sodium hydroxide dropwise with efficient stirring until a complete solution is obtained.
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Stir the solution at 30-35 °C for 6 hours under an inert atmosphere.
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Upon completion of the reaction, the product, 4-aminothiazole, can be isolated.
Step 2: Formation of Thiazol-4-amine Hydrochloride [2]
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Dissolve the synthesized 4-aminothiazole base in dry ethyl ether.
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Pass dry hydrogen chloride gas through the solution.
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The hydrochloride salt will precipitate out of the solution.
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The resulting hygroscopic salt can be purified by recrystallization from acetonitrile.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of thiazol-4-amine hydrochloride in a suitable solvent (e.g., DMSO-d₆) is expected to show distinct signals for the two protons on the thiazole ring and the protons of the ammonium group. The chemical shifts would be influenced by the electron-withdrawing nature of the thiazole ring and the protonation of the amino group.
FT-IR Spectroscopy (Predicted)
The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
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N-H stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the ammonium group.
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C=N and C=C stretching: Vibrations within the thiazole ring, typically appearing in the 1600-1450 cm⁻¹ region.
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C-S stretching: Absorptions characteristic of the thiazole ring, usually found at lower wavenumbers.
Mass Spectrometry (Predicted)
The mass spectrum of thiazol-4-amine hydrochloride, likely obtained using a soft ionization technique like electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free base (thiazol-4-amine) at an m/z of approximately 101.02. Fragmentation of the thiazole ring could lead to characteristic daughter ions.
Biological Activity and Signaling Pathways
The biological activity of the parent compound, thiazol-4-amine, and its derivatives has been a subject of interest in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
While specific signaling pathways directly modulated by thiazol-4-amine hydrochloride have not been extensively elucidated in the literature, its structural similarity to other biologically active thiazoles suggests potential interactions with various biological targets. For instance, aminothiazole derivatives have been investigated as inhibitors of enzymes such as kinases and as ligands for various receptors.
The general workflow for investigating the biological activity of a compound like thiazol-4-amine hydrochloride would typically involve a series of in vitro and in vivo studies.
Caption: A generalized workflow for the screening and development of a bioactive compound.
Given the structural alerts present in thiazol-4-amine hydrochloride, further investigation into its specific molecular targets and mechanisms of action is warranted to fully understand its therapeutic potential.
Conclusion
Thiazol-4-amine hydrochloride is a synthetically accessible and versatile chemical entity with potential applications in drug discovery and development. While comprehensive experimental data on its physicochemical and biological properties are still emerging, its foundational thiazole structure suggests a rich area for further investigation. This guide provides a summary of the current knowledge and a framework for future research into this promising compound.
